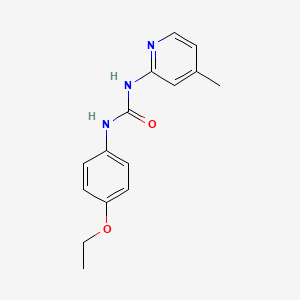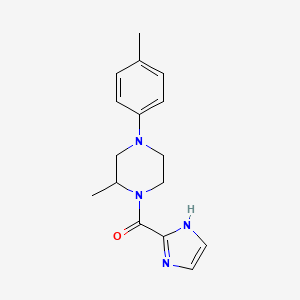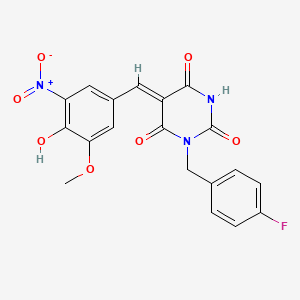
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea (EMPU) is a chemical compound that has shown great potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the inhibition of various enzymes and signaling pathways. N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea inhibits the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea induces cell cycle arrest and apoptosis. In neurons, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea protects against oxidative stress and inflammation. In inflammation, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea reduces the production of pro-inflammatory cytokines. Additionally, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form using column chromatography. N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has also been shown to be stable under various conditions, which makes it suitable for use in various experimental settings. However, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea. One potential direction is to study its potential applications in other fields of research, such as cardiovascular disease and diabetes. Another potential direction is to study the effects of N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea in vivo, using animal models. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea and to identify potential targets for its use in various fields of research.
Synthesemethoden
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea can be synthesized using a method that involves the reaction of 4-ethoxyaniline with 4-methyl-2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated at a temperature of 80-85°C for several hours. The resulting product is purified using column chromatography to obtain pure N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been studied for its potential applications in various fields of research, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to protect neurons from oxidative stress and inflammation. In inflammation, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-13-6-4-12(5-7-13)17-15(19)18-14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNWPNSQLZZXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5489417.png)
![(4R)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5489422.png)

![allyl 2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5489427.png)
![2-(methoxymethyl)-7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5489430.png)

![{4-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5489442.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5489444.png)

![1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol](/img/structure/B5489451.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-isopropyl-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5489452.png)
![N-3-isoxazolyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5489482.png)

![ethyl 2-benzyl-3-[(3-thioxo-3,4-dihydro-2-quinoxalinyl)hydrazono]butanoate](/img/structure/B5489494.png)